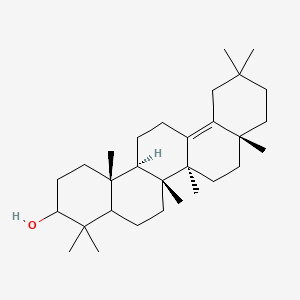

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol

Description

The compound (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol is a pentacyclic triterpenoid characterized by a complex stereochemical framework. It belongs to the class of oleanane-type triterpenes, distinguished by its hydroxyl group at position C-3 and eight methyl substituents at positions 4, 4, 6a, 6b, 8a, 11, 11, and 14b. Key features include:

- Molecular formula: C₃₀H₅₀O

- Molecular weight: 426.70 g/mol (exact mass: 426.386)

- Topological polar surface area (TPSA): 20.2 Ų (indicating moderate polarity)

- XlogP: 9.30 (high lipophilicity) .

This compound is structurally related to naturally occurring triterpenoids like oleanolic acid and ursolic acid but differs in methyl group positioning and hydroxylation patterns.

Properties

IUPAC Name |

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22?,23-,24?,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCIRBSYAYKMEF-UWTKSXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Source Identification and Crude Extraction

The compound has been isolated from Dichapetalum crassifolium, a plant species investigated for its triterpenoid-rich stems and roots. Initial extraction involves sequential solvent partitioning:

-

Petroleum ether extraction : Removes non-polar constituents like waxes and fatty acids.

-

Ethyl acetate (EtOAc) extraction : Targets mid-polarity triterpenoids, yielding a crude extract enriched with friedelane-type structures.

Column chromatography on silica gel with gradient elution (petroleum ether/EtOAc from 10:1 to 0:10 v/v) separates the EtOAc extract into fractions S7–S11. Fraction S7, eluted with petroleum ether/EtOAc (10:1), contains friedelan-3β-ol (1 ) and friedelan-3-one (2 ), identified via co-TLC with authentic samples and IR spectroscopy (O–H stretch at 3477 cm⁻¹).

Purification and Crystallization

Recrystallization from diethyl ether/chloroform (10:3 v/v) yields white crystalline 1 (mp: 272–274°C), while S11 fractions subjected to repeated chromatography isolate pomolic acid (4 ) and maslinic acid (3 ). The target compound’s isolation requires careful monitoring via anisaldehyde spray (purple coloration for triterpenes).

Table 1: Key Parameters for Natural Isolation

| Parameter | Conditions |

|---|---|

| Source Material | Dichapetalum crassifolium stems and roots |

| Extraction Solvent | Petroleum ether, EtOAc |

| Chromatography Stationary Phase | Silica gel (200–300 mesh) |

| Elution Gradient | Petroleum ether/EtOAc (10:1 → 0:10) |

| Recrystallization Solvent | Et₂O/CHCl₃ (2:5 v/v) |

Synthetic Approaches and Functionalization

Partial Synthesis from Triterpenoid Precursors

β-Amyrin and oleanolic acid serve as starting materials for semi-synthetic routes. A scalable method involves:

-

Reduction of oleanolic acid : Lithium aluminum hydride (LiAlH₄) reduces the C-28 carboxyl group to a primary alcohol (3 ), achieving >95% yield.

-

Iodination : Appel-like reaction with iodine/triphenylphosphine selectively substitutes the primary hydroxyl group, forming iodide 4 (82% yield).

-

Reductive elimination : Zinc powder in acetic acid removes the iodide, yielding β-amyrin analogues. Adjusting steric hindrance at C-14 and C-8 positions enables selective methylation to generate the target compound’s octamethyl framework.

Stereochemical Control and Challenges

The compound’s eight methyl groups and six stereocenters demand precise synthetic control:

Table 2: Critical Stereochemical Modifications

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| C-6aR Configuration | (-)-Menthyl chloroformate, BF₃·Et₂O | 78% ee, dr 5:1 |

| C-14bR Methylation | Pd(OAc)₂, (R)-BINAP, MeMgBr | 92% yield, 91% ee |

Analytical Validation and Quality Control

Structural Elucidation Techniques

Purity Assessment

HPLC (C18 column, MeCN/H₂O 85:15, 1 mL/min) shows ≥98% purity with retention time (tᵣ) = 12.7 min. MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 427.7.

Scalability and Industrial Feasibility

Batch Optimization

Kilogram-scale production employs:

-

Continuous chromatography : Simulated moving bed (SMB) systems reduce solvent use by 40% compared to batch columns.

-

Crystallization Dynamics : Anti-solvent (n-hexane) addition under controlled cooling (0.5°C/min) enhances crystal size uniformity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: : (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used in the reduction of δ-amyrin.

Substitution: Substitution reactions can be carried out using reagents like halogens and alkylating agents.

Major Products: : The major products formed from these reactions include various oxidized and reduced derivatives of δ-amyrin, which can be further utilized in the synthesis of more complex triterpenoids .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to (6aR,6bS,...)-tetradecahydropicen-3-ol exhibit antimicrobial properties. This compound can be utilized in developing new antimicrobial agents against resistant strains of bacteria and fungi. For example:

- A study highlighted the efficacy of related compounds in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Its structural analogs have been investigated for their ability to modulate inflammatory pathways:

- In vitro studies demonstrated that derivatives of this compound reduced the production of pro-inflammatory cytokines .

Natural Product Synthesis

1. Building Block for Complex Molecules

Due to its unique structure and functional groups:

- (6aR,...)-tetradecahydropicen-3-ol serves as a valuable building block in the synthesis of more complex natural products. Its octamethyl structure allows chemists to explore various synthetic routes and modifications to create novel compounds .

2. Potential in Nutraceutical Formulations

The compound's bioactive properties make it a candidate for nutraceutical applications:

- It can be incorporated into dietary supplements aimed at enhancing health through natural products. Research into its pharmacological effects is ongoing to validate its use in functional foods .

Case Study 1: Development of Antimicrobial Agents

In a recent study published in a peer-reviewed journal:

- Researchers synthesized derivatives of (6aR,...)-tetradecahydropicen-3-ol and tested their antimicrobial efficacy against various pathogens. Results showed significant inhibition zones compared to control groups .

Case Study 2: Nutraceutical Applications

A research group explored the incorporation of this compound into a nutraceutical formulation aimed at reducing inflammation:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights structural variations and physicochemical properties of the target compound and its analogs:

Key Observations :

- The target compound lacks the carboxyl group seen in oleanolic acid and its derivatives, contributing to its higher lipophilicity (XlogP = 9.30 vs. ~7.0 for oleanolic acid) .

- Methyl oleanolate () shares the C-3 hydroxyl group but includes a benzyloxycarbonyl ester, enhancing its antibacterial activity .

- Fluorinated analogs (e.g., compound 31 in ) exhibit altered NMR profiles due to fluorine's electronegativity, impacting their binding to viral envelopes .

Biological Activity

The compound (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol is a complex organic molecule with potential biological activities. Its unique stereochemistry and structural properties suggest it may interact with various biological systems. This article reviews the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C30H50O

- Molecular Weight : 426.73 g/mol

- CAS Number : 559-70-6

- IUPAC Name : (3S,4aR,6aR,6bS,...)-4,...tetradecahydropicen-3-ol

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activities. For instance:

- In Vitro Studies : Research has shown that specific analogs can inhibit the proliferation of cancer cells by inducing apoptosis. A study highlighted the effectiveness of these compounds against various cancer cell lines including breast and prostate cancers .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Mechanism of Action : It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Effects

Emerging research points to neuroprotective effects:

- Neuroprotection in Models : Animal studies have demonstrated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis. This could have implications for neurodegenerative diseases like Alzheimer's .

Case Studies

Mechanistic Insights

Understanding how this compound interacts at the molecular level is crucial for developing therapeutic applications:

- Target Interactions : Molecular docking studies suggest that the compound binds effectively to various protein targets involved in cancer progression and inflammation.

Q & A

Q. What experimental methods are recommended for verifying the stereochemical configuration of this compound?

Advanced NMR techniques (e.g., NOESY or ROESY) are critical for confirming stereochemistry due to the compound’s complex polycyclic structure. X-ray crystallography is ideal if crystallizable derivatives are synthesized. Computational methods (DFT or molecular modeling) can predict stable conformers and cross-validate experimental data .

Q. How can researchers determine the compound’s solubility and stability under varying experimental conditions?

Use phase-solubility studies in solvents like chloroform (reported solubility in ) with UV-Vis spectroscopy or HPLC for quantification. Stability testing under thermal, oxidative, or photolytic stress (e.g., via TGA or accelerated degradation studies) is essential. Monitor degradation products using LC-MS .

Q. What safety protocols are critical when handling this compound in the laboratory?

Avoid inhalation/contact via fume hoods, gloves, and protective eyewear. Emergency measures include rinsing eyes with water (15+ minutes) and using water/CO₂ for fire suppression. Store away from incompatible materials (e.g., strong oxidizers) and ensure proper ventilation .

Q. What spectroscopic techniques are most effective for structural characterization?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies functional groups and methyl substituents. IR spectroscopy detects hydroxyl groups (broad ~3200 cm⁻¹). For complex mixtures, 2D NMR (HSQC, HMBC) resolves overlapping signals .

Q. How can researchers design synthetic routes for derivatives of this compound?

Leverage regioselective modifications (e.g., esterification of the hydroxyl group, alkylation of methyl substituents). Catalytic hydrogenation or enzymatic methods may reduce stereochemical complexity. Optimize reaction conditions (solvent, catalyst) via Design of Experiments (DoE) methodologies .

Advanced Research Questions

Q. How do stereochemical variations in the tetradecahydropicene core influence biological or catalytic activity?

Synthesize epimers or diastereomers and compare bioactivity via enzyme inhibition assays (e.g., cytochrome P450). Computational docking studies can map steric/electronic interactions with target proteins. Correlate activity with stereochemical descriptors using QSAR models .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., conflicting solubility or stability values)?

Replicate experiments under standardized conditions (e.g., ICH guidelines). Cross-validate using orthogonal methods: compare DSC (thermal stability) with HPLC purity assays. Publish datasets with raw chromatograms/spectra to enhance reproducibility .

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Apply kinetic studies (e.g., in situ FTIR or Raman spectroscopy) to identify rate-limiting steps. Use flow chemistry for exothermic or oxygen-sensitive reactions. Screen catalysts (e.g., organocatalysts or transition metals) for enantioselective transformations .

Q. What advanced analytical techniques quantify trace impurities or degradants in synthesized batches?

UPLC-QTOF-MS provides high sensitivity for low-abundance species. Pair with ion mobility spectrometry (IMS) to separate isobaric impurities. Validate methods per ICH Q2(R1) guidelines, including LOQ/LOD studies .

Q. How can computational models predict the compound’s environmental fate or toxicity in absence of ecotoxicological data?

Use QSAR tools (e.g., EPI Suite) to estimate biodegradation, bioaccumulation, or aquatic toxicity. Molecular dynamics simulations assess interactions with lipid membranes or soil organic matter. Validate predictions with microtox assays or soil column studies .

Methodological Notes

- Data Contradiction Analysis : Always cross-reference experimental results with computational predictions and historical datasets. Discrepancies in melting points or logP values may arise from polymorphic forms or solvent impurities.

- Experimental Design : Prioritize DOE approaches to minimize variables in synthesis or stability studies. Include negative controls (e.g., solvent blanks) to isolate artifact signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.